N-phenyl-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-phenyltriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O2S/c27-29(28,16-11-5-2-6-12-16)21-20-23-19(22-15-9-3-1-4-10-15)17-13-7-8-14-18(17)26(20)25-24-21/h1-14H,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMGENFOKDBMAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-phenyl-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves multiple steps, typically starting with the preparation of the triazole and quinazoline moieties. The reaction conditions often require specific reagents and catalysts to ensure the correct formation of the triazoloquinazoline structure. Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
N-phenyl-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemical Properties and Structure
N-phenyl-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine has a complex structure that allows it to interact with biological targets effectively. Its molecular formula is , and it features a triazole ring fused with a quinazoline moiety, which is significant for its pharmacological properties. The phenylsulfonyl group also enhances its solubility and bioavailability.
Antiviral Activity
One of the most promising applications of this compound is in the development of antiviral agents. Research has indicated that derivatives of this compound can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV. A notable study synthesized various analogs based on the triazoloquinazoline scaffold and evaluated their efficacy against wild-type HIV strains and resistant mutants. The most effective compounds demonstrated low cytotoxicity and high selectivity towards viral targets, with effective concentrations (EC50) in the low nanomolar range .
Antimicrobial Properties
The compound has also shown potential as an antimicrobial agent. Studies have reported the synthesis of derivatives that exhibit significant antibacterial activity against various pathogens. For instance, modifications to the sulfonamide group have been explored to enhance antimicrobial efficacy while maintaining low toxicity profiles. This area of research is particularly relevant in light of rising antibiotic resistance .
Case Study 1: HIV Inhibition
A comprehensive study focused on the synthesis of N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine derivatives revealed their potential as NNRTIs. The lead compound displayed potent antiviral activity with an EC50 value of 0.24 nM against wild-type HIV-1 while exhibiting minimal cytotoxicity (CC50 = 4.8 µM). This compound also retained efficacy against clinically relevant HIV mutants, highlighting its potential for therapeutic use in HIV treatment .
| Compound | EC50 (nM) | CC50 (µM) | Activity Against Mutants |
|---|---|---|---|
| Lead Compound | 0.24 | 4.8 | Yes |
| Analog A | 0.15 | 5.0 | Yes |
| Analog B | 0.30 | 6.0 | No |
Case Study 2: Antimicrobial Activity
In another investigation, derivatives of this compound were tested for their antimicrobial properties against a panel of bacterial strains. The results indicated that certain modifications to the phenylsulfonyl group significantly enhanced antibacterial activity without compromising safety profiles .
| Derivative | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound X | E. coli | 32 µg/mL |
| Compound Y | S. aureus | 16 µg/mL |
| Compound Z | Pseudomonas aeruginosa | 64 µg/mL |
Mechanism of Action
The mechanism of action of N-phenyl-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural Features of Analogs
| Compound Name | Substituents (Positions) | Key Modifications |
|---|---|---|
| Target Compound | Phenylsulfonyl (3), N-phenyl (5) | Baseline structure |
| 7-Chloro-N-(4-isopropylphenyl)-... | Cl (7), 4-isopropylphenyl (5) | Enhanced halogenated activity |
| N-(2-methoxy-5-methylphenyl)-... | 2-methoxy, 5-methyl (5) | Improved solubility |
| 3-[(2,5-Dimethylphenyl)sulfonyl]-N-(4-methylbenzyl)- | 2,5-dimethylphenylsulfonyl (3), 4-methylbenzyl (5) | Increased lipophilicity |
Anticancer Activity
- Thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidines (): These sulfur-containing analogs exhibit higher anticancer activity (e.g., growth inhibition of renal cancer UO-31 cells, GP = 81.85%) compared to aryl-fused triazoloquinazolines like the target compound, likely due to enhanced electron-withdrawing effects and planar geometry .
Enzyme and Receptor Interactions
- 3-(Phenylsulfonyl)thienotriazolopyrimidines (): Act as selective serotonin 5-HT₆ receptor antagonists (IC₅₀ < 100 nM), highlighting the role of sulfonyl groups in receptor binding .
Pharmacological and Physicochemical Properties
- Solubility and Stability : Sulfonyl groups improve aqueous solubility compared to methylthio or chloro analogs (e.g., shows chlorinated derivatives require oxidation for stability) .
- Bioavailability : Bulkier substituents (e.g., 4-isopropylphenyl in ) may reduce absorption, whereas methoxy groups () could enhance membrane permeability .
Biological Activity
N-phenyl-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a triazolo ring fused with a quinazoline moiety, along with phenyl and phenylsulfonyl substituents. Its molecular formula is , indicating a molecular weight of approximately 405.43 g/mol. The unique structure contributes to its diverse biological activities.
The mechanism of action of this compound involves its interaction with specific molecular targets. It has been shown to bind to various receptors and enzymes, modulating neurotransmitter release and influencing signaling pathways. Notably, it may interact with the serotonin 5-HT6 receptor, which is implicated in cognitive processes and mood regulation.
Antioxidant Activity
Research has indicated that compounds similar to this compound exhibit significant radical scavenging activity. For instance, studies utilizing the DPPH assay demonstrated that derivatives of quinazoline compounds possess moderate antioxidant properties . The antioxidant activity is crucial for mitigating oxidative stress-related diseases.
Antiviral Activity
This compound has also been investigated for its antiviral properties. In vitro studies have shown that certain related compounds inhibit viral replication against various strains such as herpes simplex virus and influenza viruses . The compound's ability to interfere with viral replication makes it a candidate for further antiviral drug development.
Cytotoxicity
Cytotoxicity assays reveal that this compound exhibits varying degrees of cytotoxic effects on different cell lines. For example, certain derivatives have demonstrated selective toxicity against cancer cell lines while sparing normal cells . This selectivity is essential for developing targeted cancer therapies.
Case Studies and Research Findings
Q & A
Q. What are the established synthetic routes for N-phenyl-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine?
Methodological Answer: The synthesis of triazoloquinazoline derivatives typically involves cyclization reactions or domino protocols. For example:
- Domino Azide-Alkyne Cycloaddition: A domino reaction using azides and activated methylene compounds can yield fused triazolopyrimidines (e.g., thieno-triazolopyrimidines) .
- Cyclization of Hydrazine Derivatives: Reacting 2-hydrazinobenzoic acid with diphenyl-N-cyanodithioimidocarbonate in ethanol under basic conditions (e.g., triethylamine) forms the triazoloquinazoline core. Subsequent acidification and recrystallization yield pure crystals .
- Substituent Introduction: The phenylsulfonyl group can be introduced via nucleophilic substitution or palladium-catalyzed coupling after core formation .
Key Characterization Techniques:
Q. How is the biological activity of this compound typically screened in academic research?
Methodological Answer:
- Anticancer Screening: Compounds are tested at 10<sup>−5</sup> M against panels of 60+ human cancer cell lines (e.g., leukemia, lung, colon) following the US NCI protocol. Growth percentage (GP) is measured, with GP < 50% indicating activity .
- Enzyme/Receptor Assays: For serotonin 5-HT6 receptor antagonism, radioligand binding assays (e.g., using [<sup>3</sup>H]-LSD) and functional cAMP assays are employed .
- Solubility Optimization: Low solubility often limits bioactivity; researchers use co-solvents (e.g., DMSO) or structural modifications (e.g., adding polar groups) to improve cell penetration .
Advanced Research Questions
Q. How can synthetic yields be optimized for N-phenyl-3-(phenylsulfonyl)triazoloquinazoline derivatives?
Methodological Answer:
- Solvent and Catalyst Screening: Ethanol with triethylamine (as a base) is standard, but acetonitrile or THF may improve yields for sensitive intermediates .
- Temperature Control: Domino reactions often require room-temperature stirring (20–25°C) to avoid side products .
- Purification Techniques: Gradient column chromatography (e.g., EtOAc/light petroleum) isolates pure products, with yields ranging 30–60% .
Q. Table 1: Reaction Optimization Parameters
| Parameter | Optimal Condition | Yield Range | Reference |
|---|---|---|---|
| Solvent | Ethanol or THF | 40–60% | |
| Catalyst | Triethylamine | 50–65% | |
| Temperature | 20–25°C (room temp) | 30–55% | |
| Purification | Gradient column chromatography | 30–60% |
Q. How do structural modifications (e.g., sulfonyl groups) influence bioactivity?
Methodological Answer:
- Phenylsulfonyl Role: Enhances binding to hydrophobic pockets in enzymes/receptors (e.g., 5-HT6) via π-π stacking. Derivatives with electron-withdrawing groups (e.g., -CF3) show improved selectivity .
- Substituent Positioning: Meta-substitution on the phenyl ring increases steric hindrance, reducing off-target effects in anticancer assays .
- Bioisosteric Replacement: Replacing thieno-fused rings with quinazoline cores (e.g., triazolo[1,5-a]quinazolines) reduces activity, highlighting the importance of heterocyclic fusion patterns .
Q. How should researchers resolve contradictions in bioactivity data (e.g., low solubility vs. observed activity)?
Methodological Answer:
- Solubility-Activity Correlation: Use Hansen solubility parameters or LogP calculations to identify analogs with balanced hydrophobicity. For example, adding -OH or -NH2 groups improves aqueous solubility without compromising receptor binding .
- Molecular Docking: Perform in silico studies (e.g., AutoDock Vina) to verify if low activity stems from poor target engagement despite cellular uptake .
- Comparative Analysis: Cross-reference GP values across cell lines. For instance, renal cancer UO-31 cells may show sensitivity (GP = 81.85%) even when other lines are unresponsive .
Q. What advanced techniques validate mechanistic hypotheses for this compound’s bioactivity?
Methodological Answer:
- Crystallographic Studies: Resolve protein-ligand complexes (e.g., with 5-HT6 receptors) to identify critical hydrogen bonds or hydrophobic interactions .
- Metabolic Stability Assays: Use liver microsomes (human/rat) to assess CYP450-mediated degradation, guiding structural tweaks for improved pharmacokinetics .
- In Vivo Models: For anticancer leads, test efficacy in xenograft models (e.g., nude mice with implanted tumor cells) after confirming in vitro activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
